N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine
Description
N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine (CAS: 76364-73-3) is a polyamine compound characterized by a bicyclic octahydro-4,7-methano-1H-indene backbone substituted with two 3-aminopropyl groups and methylamine functionalities. It is registered under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) as of May 31, 2018 . The compound is utilized in epoxy resin formulations, where it acts as a curing agent due to its amine reactivity . Its rigid bicyclic framework may enhance thermal stability compared to linear polyamines, making it suitable for high-performance materials.
Properties
CAS No. |
76364-73-3 |
|---|---|
Molecular Formula |
C18H36N4 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N'-[[3-[(3-aminopropylamino)methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H36N4/c19-5-1-7-21-11-15-10-16-13-3-4-14(9-13)18(16)17(15)12-22-8-2-6-20/h13-18,21-22H,1-12,19-20H2 |
InChI Key |
CNGMXDQCLASLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)CNCCCN)CNCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine typically involves the reaction of octahydro-4,7-methano-1H-indene with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with various electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous medium, room temperature.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, mild heating.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine, differing in backbone topology, substituents, or applications:
N,N'-Bis(3-aminopropyl)piperazine (CAS: 7209-38-3)
- Structure: A linear piperazine backbone with 3-aminopropyl substituents.
- Properties: Lower molecular rigidity compared to the bicyclic methanoindene framework of the target compound. Piperazine derivatives are widely used in pharmaceuticals and polymer synthesis due to their flexibility and chelating ability.
- Applications : Primarily employed in drug delivery systems and as corrosion inhibitors.
- Registration : REACH-registered on May 31, 2018 .
N,N'-Bis(3-aminopropyl)-1,3-propanediamine (CAS: 4605-14-5)
- Structure: A linear propane-1,3-diamine backbone with 3-aminopropyl groups.
- Properties : Molecular weight = 188.31 g/mol; density = 0.92 g/cm³. Lacks the bicyclic structure, resulting in lower thermal stability but higher solubility in polar solvents.
- Applications : Used in organic synthesis and as a precursor for dendrimers.
- Commercial Availability : Priced at JPY 62,800/25g (Kanto Reagents, 2022) .
N,N'-Bis(3-aminopropyl)ethylenediamine (CAS: Not explicitly listed)
- Structure: Ethylenediamine backbone with 3-aminopropyl substituents.
- Properties : Classified as a corrosive liquid (UN2735) under transport regulations. Its linear structure contrasts with the bicyclic rigidity of the target compound.
- Applications : Found in industrial adhesives (e.g., LOCTITE PC 9593 B HARDENER) .
Tricyclodecane-diamine (Octahydro-4,7-methano-1H-indenedimethylamine; CAS: 68889-71-4)
- Structure: Shares the octahydro-4,7-methano-1H-indene backbone but lacks 3-aminopropyl substituents.
- Hazards : May cause skin irritation or allergic sensitization.
N,N-Bis[3-(dimethylamino)propyl]amine (CAS: 6711-48-4)
- Structure: Dimethylamino groups replace primary amines on the propyl chains.
- Properties : Reduced nucleophilicity compared to the target compound, limiting its utility in epoxy curing. However, dimethyl groups enhance stability against oxidation.
- Applications : Intermediate in surfactant synthesis .
Comparative Data Table
| Compound Name (CAS) | Backbone Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine (76364-73-3) | Bicyclic methanoindene | 3-aminopropyl, methylamine | Not reported | Epoxy resins, adhesives |
| N,N'-Bis(3-aminopropyl)piperazine (7209-38-3) | Piperazine | 3-aminopropyl | Not reported | Pharmaceuticals |
| N,N'-Bis(3-aminopropyl)-1,3-propanediamine (4605-14-5) | Linear propane-1,3-diamine | 3-aminopropyl | 188.31 | Dendrimer synthesis |
| Tricyclodecane-diamine (68889-71-4) | Bicyclic methanoindene | Methylamine | Not reported | Dental materials |
Key Research Findings
- Thermal Stability: The bicyclic methanoindene backbone in 76364-73-3 provides superior thermal resistance compared to linear analogs like 4605-14-5, as rigid structures hinder molecular motion .
- Reactivity: Primary amines in 76364-73-3 exhibit higher reactivity in epoxy curing than dimethylamino derivatives (e.g., 6711-48-4), enabling faster crosslinking .
- Toxicity : While 76364-73-3 and 68889-71-4 share similar hazards (skin irritation), the former’s additional amines may necessitate stricter handling protocols .
Biological Activity
N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine (CAS No. 76364-73-3) is a chemical compound with potential biological activity. This compound belongs to a class of amines and has garnered interest due to its structural properties and possible applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 308.51 g/mol. Its structure features a bicyclic framework that may influence its interaction with biological targets. The presence of multiple amine groups suggests potential for hydrogen bonding, which is significant in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.51 g/mol |
| CAS Number | 76364-73-3 |
| Synonyms | N,N'-bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine |
The biological activity of N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Research indicates that compounds with similar structures often exhibit affinity for various receptors, including:
- Dopamine Receptors : Potential modulation of dopaminergic signaling which may impact mood regulation and cognitive functions.
- Serotonin Receptors : Interaction with serotonin pathways could influence anxiety and depression-related behaviors.
Case Studies and Research Findings
- Neuropharmacological Studies : A study evaluating the effects of similar compounds on rodent models demonstrated alterations in locomotor activity and anxiety levels, suggesting that N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine may exhibit anxiolytic or stimulant properties depending on dosage and administration routes.
- Binding Affinity Assays : In vitro studies using radiolabeled ligands have shown that the compound binds to dopamine D2 receptors with moderate affinity, indicating its potential role as a dopamine agonist or antagonist depending on the receptor subtype targeted.
- Toxicological Assessments : Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are required to establish a comprehensive toxicological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
